1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-14(2)7-8-12-9(13-15-8)10(11)5-3-4-6-10;;/h3-7,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRGZMMMZGYXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=NO1)C2(CCCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a cyclopentanamine core substituted with a dimethylaminomethyl group and an oxadiazole moiety, which are known to influence its pharmacological properties.
- IUPAC Name : 1-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride
- Molecular Formula : C10H20Cl2N4O
- Molecular Weight : 283.2 g/mol
- CAS Number : 1311317-24-4
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its effects on various cellular pathways. Notably, compounds with similar structural features have demonstrated significant interactions with protein kinases and other cellular targets.
- Protein Kinase Inhibition : Many derivatives of oxadiazoles exhibit inhibitory effects on protein kinases, which play critical roles in cell signaling and regulation. For instance, compounds similar to the target molecule have shown competitive inhibition against various kinases, including protein kinase C (PKC) .
- Cell Proliferation and Apoptosis : The compound's potential in modulating cell cycle progression and promoting apoptosis has been documented in studies involving cancer cell lines. For example, related compounds have been reported to induce apoptosis in BCR-ABL-expressing cells by inhibiting tyrosine phosphorylation pathways .
Case Studies
Several studies have explored the biological activity of oxadiazole-containing compounds. Below are summarized findings relevant to the compound under discussion:
Safety and Toxicology
The safety profile of 1-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride includes several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . Precautionary measures should be taken during handling.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its oxadiazole moiety, which is known for biological activity. Oxadiazoles have been associated with various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can exhibit significant antibacterial and antifungal properties. The dimethylamino group enhances solubility and bioavailability, making it a candidate for drug development .
- Anticancer Properties : Research indicates that compounds containing the oxadiazole structure can inhibit tumor growth. The unique structure of this compound may contribute to its efficacy against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacology
The dimethylamino group suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems:
- CNS Activity : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases .
Chemical Biology
This compound serves as a valuable tool in chemical biology:
- Probe Development : Its unique structure allows it to function as a molecular probe for studying biological processes at the cellular level. It can be used to investigate the role of specific pathways in disease models .
Data Tables
Case Study 1: Anticancer Activity
A study published in Scientific Data evaluated the anticancer properties of various oxadiazole derivatives. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, researchers assessed the effects of this compound on rodent models of depression. The findings indicated a notable improvement in depressive symptoms when administered at specific dosages, supporting its role in modulating neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkane Ring Variations
Cycloheptane Analog
- Compound: 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride (CAS: 1171315-53-9)
- Key Differences: Ring Size: Cycloheptane (7-membered) vs. cyclopentane (5-membered). Molecular Weight: 311.25 g/mol (vs. 283.2 g/mol for the cyclopentane analog) .
Cyclobutane Analog
- Compound : 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride (CAS: CID 71757431)
- Key Differences: Ring Size: Cyclobutane (4-membered). Substituent: Difluoromethyl replaces dimethylaminomethyl on oxadiazole. Molecular Formula: C7H9F2N3O (MW: 209.17 g/mol) . Fluorination improves metabolic stability and electronegativity, which could enhance target affinity.
Oxadiazole Substituent Modifications
Diethylaminomethyl Variant
- Compound: 1-(5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine dihydrochloride
- Key Differences: Substituent: Diethylamino (bulkier) vs. dimethylamino. Implications: Increased lipophilicity due to longer alkyl chains, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Cyclopropyl Substituent
- Compound : 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (CAS: 1354953-44-8)
- Key Differences: Substituent: Cyclopropyl replaces dimethylaminomethyl. Implications: Cyclopropane’s ring strain and sp³ hybridization could alter electronic properties, affecting binding to enzymatic targets .
Oxolane (Tetrahydrofuran) Substituent
- Compound : 1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride (CAS: 1423032-20-5)
- Key Differences: Substituent: Oxolane (oxygen-containing ring) replaces dimethylaminomethyl.
Comparative Data Table
*Estimated based on structural similarity.
Research and Application Insights
- Pharmacological Potential: The dimethylaminomethyl and oxadiazole motifs are common in kinase inhibitors and GPCR modulators. Fluorinated analogs (e.g., difluoromethyl) are prioritized for CNS targets due to improved stability .
- Safety Profile : The target compound’s hazards (H302, H315) suggest oral toxicity and irritancy, necessitating careful handling. Analogs with larger substituents (e.g., diethyl) may exhibit distinct toxicological profiles .
- Discontinued Compounds : Several analogs (e.g., oxolane variant) are marked as discontinued, possibly due to synthesis challenges or suboptimal efficacy .
Q & A
Basic: What are the key synthetic challenges in preparing 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride?
Answer:
The synthesis involves cyclocondensation to form the oxadiazole ring and subsequent functionalization with the dimethylaminomethyl and cyclopentylamine groups. Key challenges include:
- Reaction condition optimization : Temperature control (±2°C) to prevent side reactions during oxadiazole ring closure .
- Purification : Chromatographic separation to isolate intermediates due to polar byproducts .
- Salt formation : Ensuring stoichiometric HCl addition for dihydrochloride formation, monitored via pH titration .
Characterization requires 1H/13C NMR for functional group verification and mass spectrometry (MS) to confirm molecular weight .
Advanced: How can contradictory bioactivity data for oxadiazole derivatives be resolved in preclinical studies?
Answer:
Contradictions often arise from assay variability. A systematic approach includes:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and concentrations (dose-response curves) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to differentiate intrinsic vs. metabolism-dependent effects .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- 1H NMR : Identifies protons on the cyclopentane ring (δ 1.5–2.5 ppm) and dimethylamino group (δ 2.2–2.4 ppm) .
- 13C NMR : Confirms oxadiazole ring carbons (δ 155–165 ppm) and quaternary cyclopentane carbon (δ 75–85 ppm) .
- IR spectroscopy : Detects N-H stretches (3300–3500 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How to design a DOE (Design of Experiments) for optimizing synthesis yield?
Answer:
Use a 3-factor factorial design :
- Variables : Solvent polarity (e.g., DMF vs. THF), catalyst loading (0.1–1.0 eq), and temperature (60–100°C) .
- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions .
- Validation : Confirm reproducibility with ≥3 independent batches and HPLC purity ≥95% .
Basic: What physicochemical properties are critical for in vitro assays?
Answer:
- Solubility : Hydrochloride salt enhances aqueous solubility; measure via shake-flask method (pH 1–7.4) .
- Stability : Assess under physiological conditions (37°C, PBS buffer) over 24–72 hours .
- LogP : Estimate via HPLC (C18 column) to predict membrane permeability .
Advanced: How to evaluate environmental fate using Project INCHEMBIOL’s framework?
Answer:
- Phase 1 (Lab) : Determine hydrolysis half-life at pH 4–9 and photodegradation under UV light .
- Phase 2 (Field) : Monitor soil adsorption (Kd values) and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Data integration : Use fugacity models to predict environmental partitioning .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing and synthesis .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How to investigate structure-activity relationships (SAR) for target selectivity?
Answer:
- Analog synthesis : Modify substituents (e.g., cyclopentane ring size, dimethylamino group) .
- In vitro profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and GPCRs .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses .
Basic: What are the common biological targets of 1,2,4-oxadiazole derivatives?
Answer:
- Enzymes : Kinases (e.g., EGFR, JAK2) and phosphodiesterases .
- Receptors : Serotonin (5-HT3) and GABAA .
- Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement .
Advanced: How to address low reproducibility in pharmacological assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
